4-(2-Ethoxyphenoxy)aniline
Description
4-(2-Ethoxyphenoxy)aniline is an aromatic amine characterized by a central aniline group (NH₂ attached to a benzene ring) linked via an ether oxygen to a second benzene ring substituted with an ethoxy (-OCH₂CH₃) group at the 2-position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and material science research.
Properties
IUPAC Name |
4-(2-ethoxyphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-16-13-5-3-4-6-14(13)17-12-9-7-11(15)8-10-12/h3-10H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQSFBNEKJCKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-Ethoxyphenoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where an ethoxyphenol reacts with an aniline derivative under specific conditions . Industrial production methods often utilize transition-metal-catalyzed processes, such as palladium-catalyzed amination, to achieve higher yields and purity .
Chemical Reactions Analysis
4-(2-Ethoxyphenoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid, converting nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution reactions are common, where halogenated derivatives of 4-(2-Ethoxyphenoxy)aniline react with nucleophiles like sodium amide.
Scientific Research Applications
4-(2-Ethoxyphenoxy)aniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyphenoxy)aniline involves its interaction with various molecular targets and pathways. As an aniline derivative, it can participate in electrophilic aromatic substitution reactions, where it acts as a nucleophile . The ethoxy group enhances its reactivity by donating electron density to the aromatic ring, making it more susceptible to electrophilic attack . This compound can also inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Substituents on the phenoxy ring significantly influence electronic properties. For example:
- 4-(2-Ethoxyphenoxy)aniline: The 2-ethoxy group donates electrons via resonance, increasing electron density on the aniline ring.
- 4-(2,4-Dichlorophenoxy)aniline: Chlorine atoms at the 2- and 4-positions withdraw electrons, decreasing the aniline ring’s basicity and reactivity .
Table 1: Substituent Effects on Key Properties
*Note: pKa values for ethoxyaniline derivatives are inferred from . Phenoxy-linked substituents may lower pKa due to reduced electron donation.
Chain Length and Branching Effects
Ethoxy chain length and branching modulate solubility and steric interactions:
- 4-(2-Ethoxyphenoxy)aniline: A single ethoxy group balances moderate hydrophobicity and electronic effects.
- 4-[2-(2-Methoxyethoxy)ethoxy]aniline : A longer methoxyethoxy chain increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility .
- 4-(2-(2-Ethoxyethoxy)ethoxy)aniline : Extended ethoxyethoxy chains improve solubility in polar solvents but may hinder reactivity due to steric bulk .
Table 2: Chain Length and Solubility
Functional Group Variations
The introduction of diverse functional groups alters reactivity and applications:
- 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline: A dimethylamino group introduces basicity, improving solubility in acidic media and enabling coordination chemistry .
- 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline : The electron-withdrawing trifluoromethyl (-CF₃) group reduces electron density, deactivating the aniline ring toward electrophilic substitution .
- 4-(2-Thiophen)-aniline: Replacement of the phenoxy group with a thiophene ring modifies conjugation, impacting optoelectronic properties .
Table 3: Functional Group Impact
Biological Activity
4-(2-Ethoxyphenoxy)aniline is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
4-(2-Ethoxyphenoxy)aniline can be characterized by its molecular formula and its IUPAC name. The compound features an aniline group substituted with a 2-ethoxyphenoxy moiety, which influences its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H17NO2 |
| IUPAC Name | 4-(2-Ethoxyphenoxy)aniline |
| CAS Number | 89013-43-4 |
Synthesis Methods
The synthesis of 4-(2-Ethoxyphenoxy)aniline typically involves the reaction of 4-nitrophenol derivatives with ethyl bromide followed by reduction to yield the aniline derivative. Common methods include:
- Nitration : Nitration of phenol to form 4-nitrophenol.
- Alkylation : Reaction with ethyl bromide to introduce the ethoxy group.
- Reduction : Reduction of the nitro group to an amine using reducing agents like iron or zinc in acidic conditions.
Biological Activity
Research indicates that 4-(2-Ethoxyphenoxy)aniline exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that compounds similar to 4-(2-Ethoxyphenoxy)aniline can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. For example, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) .
- Antimicrobial Activity : The compound has been tested for antimicrobial properties against various bacterial strains. It showed promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
- Enzyme Inhibition : Research indicates that 4-(2-Ethoxyphenoxy)aniline may act as an inhibitor for certain enzymes involved in metabolic pathways, impacting processes such as inflammation and pain signaling .
The mechanism of action for 4-(2-Ethoxyphenoxy)aniline is not fully elucidated but is believed to involve:
- Interaction with Receptors : The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Anticancer Activity : A comparative study highlighted the efficacy of various aniline derivatives, including 4-(2-Ethoxyphenoxy)aniline, demonstrating significant inhibition of tumor growth in xenograft models .
- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of substituted anilines, revealing that those with ethoxy substitutions exhibited enhanced activity against resistant bacterial strains .
- Enzyme Inhibition Research : A study focused on the inhibition of cyclooxygenase (COX) enzymes by aniline derivatives, suggesting that modifications such as ethoxy substitution could enhance anti-inflammatory effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
